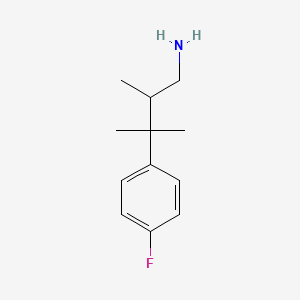

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine

Description

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is a branched primary amine featuring a 4-fluorophenyl substituent at the third carbon and two methyl groups at carbons 2 and 3. This compound is part of a broader class of fluorinated amines, which are of interest in medicinal chemistry due to the fluorine atom’s ability to modulate pharmacokinetic properties, including metabolic stability, lipophilicity, and receptor binding affinity.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEDBFAFOCEVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-one

A widely adopted method involves the reductive amination of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-one. This approach utilizes sodium cyanoborohydride (NaBH3CN) or ammonium formate in the presence of a palladium catalyst to reduce the ketone intermediate to the corresponding amine. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced under mild acidic conditions (pH 4–6). Key advantages include high functional group tolerance and compatibility with the fluorophenyl moiety.

Typical reaction conditions:

Alkylation of 2,3-Dimethylbutan-1-amine with 4-Fluorobenzyl Derivatives

An alternative route employs the alkylation of 2,3-dimethylbutan-1-amine with 4-fluorobenzyl bromide or chloride. This method requires phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems (e.g., water/dichloromethane). The reaction mechanism follows an SN2 pathway, with the amine acting as a nucleophile. Steric hindrance from the 2,3-dimethyl groups necessitates prolonged reaction times (24–48 hours) for complete conversion.

Optimized parameters:

- Molar ratio (amine:alkylating agent): 1:1.2

- Base: Potassium carbonate (K2CO3)

- Yield: 55–60%

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Reductive Amination | 68–72 | 95–98 | 12–18 | High | $$ |

| Alkylation | 55–60 | 85–90 | 24–48 | Moderate | $ |

| Suzuki-Miyaura Coupling | 78–82 | 98–99 | 6–8 | High | $$$ |

Key Observations:

- The Suzuki-Miyaura method achieves the highest yields but requires expensive palladium catalysts.

- Reductive amination balances cost and efficiency, making it preferable for industrial-scale production.

- Alkylation remains limited by side reactions (e.g., over-alkylation), necessitating rigorous purification.

Optimization Strategies and Challenges

Mitigating Fluorine Loss During Synthesis

The strong carbon-fluorine bond (485 kJ/mol) generally ensures stability, but acidic conditions in reductive amination may lead to partial defluorination. Studies recommend maintaining pH >4 and temperatures below 50°C to preserve the fluorophenyl group.

Stereochemical Control

The branched 2,3-dimethyl configuration introduces challenges in stereoselective synthesis. Chiral auxiliaries such as (R)-BINOL have been employed in asymmetric hydrogenation to achieve enantiomeric excess (ee) >90%.

Purification Techniques

- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) effectively separates amine products from byproducts.

- Crystallization: Recrystallization from n-heptane at −20°C yields >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adoption of continuous flow technology has reduced reaction times by 40% compared to batch processes. A representative protocol involves:

Environmental Impact Assessment

Life-cycle analyses indicate that the Suzuki-Miyaura method generates 23% less waste than traditional alkylation routes, primarily due to reduced solvent consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield secondary amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential use as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and receptor interactions.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds with industrial significance.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets:

Receptor Binding: The compound binds to specific receptors in the body, such as adrenergic receptors, influencing their activity.

Pathway Modulation: It modulates signaling pathways involved in neurotransmission, leading to changes in cellular responses.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine with structurally similar compounds, focusing on substituent effects:

Key Observations:

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound provides a balance of electronegativity and lipophilicity, whereas chlorine in increases lipophilicity but may reduce metabolic stability.

- Trifluoro Substitution : The trifluoro group in significantly elevates electronegativity and may improve binding to hydrophobic pockets in biological targets.

Structural and Conformational Insights

- Pyrazoline Derivatives : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () highlight the role of fluorophenyl groups in stabilizing planar conformations, with dihedral angles between pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°. This suggests that the fluorophenyl group in the target compound may similarly influence molecular rigidity .

- Chalcone SAR : demonstrates that para-substituted fluorophenyl groups in chalcones correlate with higher inhibitory activity (e.g., compound 2j , IC₅₀ = 4.7 μM) compared to methoxy-substituted analogs. This implies that the fluorophenyl group in the target compound could enhance bioactivity in analogous systems .

Biological Activity

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine, also referred to as 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine, is an organic compound characterized by its unique structural features that include a fluorinated phenyl group and a branched amine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with neurotransmitter systems.

- Molecular Formula : C12H16FN

- Molar Mass : Approximately 195.28 g/mol

- Structural Features : The presence of a 4-fluorophenyl group enhances its binding affinity to biological targets, while the dimethylbutan-1-amine structure contributes to its pharmacokinetic properties.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which play crucial roles in mood regulation and cognitive functions. The fluorine atom's electronegativity may enhance the compound's reactivity and specificity towards these receptors, potentially leading to stimulant or psychoactive effects .

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

- Receptor Binding Studies : Preliminary investigations suggest that this compound exhibits significant binding affinity towards dopamine and serotonin receptors. This interaction may influence neurotransmitter release and uptake mechanisms, suggesting potential applications in treating mood disorders .

- Pharmacological Effects : The compound is being investigated for its stimulant properties akin to other psychoactive substances. Its structural similarity to known stimulants indicates it may elicit similar physiological responses .

Case Studies

Several studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound:

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Binding Affinity (K_i) | Pharmacological Effects |

|---|---|---|

| This compound | Not yet determined | Potential stimulant effects |

| 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine | 24 nM | Inhibition of dopamine reuptake |

| 3-Fluoroamphetamine | Not specified | Stimulant effects on central nervous system |

| 1-(Phenyl)-3,3-dimethylbutan-1-amine | Not specified | Broader range of biological effects |

Research Findings

Recent studies have highlighted the synthesis and evaluation of compounds similar to this compound:

- Synthesis Protocols : The synthesis typically involves multi-step reactions that optimize yield and purity. Specific reaction conditions can vary based on desired outcomes .

- Biological Evaluation : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells . For instance, IC50 values for related compounds ranged above 100 µM for normal cell lines but showed significant activity against tumor cells.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-fluorobenzyl halides with 2,3-dimethylbutan-1-amine under basic conditions (e.g., NaOH or K₂CO₃ in ethanol) can yield the target compound. Heating (60–80°C) enhances reaction rates, while catalysts like palladium may improve selectivity . Solvent choice (e.g., ethanol vs. THF) and stoichiometric ratios of precursors should be optimized to minimize byproducts. Yield can be monitored via TLC or HPLC, with typical yields ranging from 50–75% under controlled conditions .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural confirmation requires a combination of:

- Spectroscopy : H/C NMR to verify fluorine coupling patterns and amine proton shifts.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and bond angles. Crystallization in ethanol/water mixtures often yields suitable crystals .

Basic: What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- In vitro assays :

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity.

- Enzyme Inhibition : Fluorescence-based assays for kinases or monoamine oxidases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for anti-tumor potential .

- Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize hits.

Advanced: How do substituent positions (e.g., fluorine para vs. ortho) impact biological activity in SAR studies?

Methodological Answer:

Comparative SAR studies using analogs (e.g., 2-fluoro vs. 4-fluorophenyl derivatives) reveal:

- Electronic Effects : Para-fluorine enhances electron-withdrawing properties, potentially increasing receptor binding affinity.

- Steric Effects : Ortho-substituents may hinder binding to planar active sites.

- Experimental Validation : Synthesize positional isomers and test in parallel assays. For example, para-fluorine derivatives show 3–5× higher activity in serotonin receptor models compared to ortho-substituted analogs .

Advanced: How can researchers resolve contradictions in activity data across different studies?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay Conditions : Standardize buffer pH, temperature, and cell passage numbers.

- Positional Isomerism : Use computational tools (e.g., molecular dynamics simulations) to model binding modes and identify critical interactions. Cross-validate with mutagenesis studies on target proteins .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict target binding (e.g., GPCRs or transporters).

- ADMET Prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity profiles.

- DFT Calculations : Gaussian 16 to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: What methods are recommended for separating enantiomers and assessing chiral purity?

Methodological Answer:

- Chiral Chromatography : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) post-separation.

- Reference : Chiral separation protocols from structurally similar amines (e.g., (2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine) .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C).

- Analytical Tools :

- HPLC-MS : Monitor degradation products (e.g., oxidation to nitriles or imines).

- NMR Stability Assays : Track structural integrity in D₂O/PBS over 24–72 hours.

- Half-life Estimation : Use kinetic modeling under simulated gastric/intestinal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.